N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

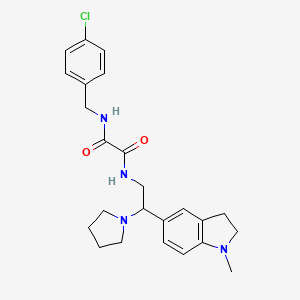

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide bridge linking two distinct substituents:

- N2-terminal: A complex amine moiety comprising a 1-methylindolin-5-yl group and a pyrrolidin-1-yl ethyl chain. This structural feature suggests possible interactions with receptors or enzymes via hydrogen bonding or steric effects.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN4O2/c1-28-13-10-19-14-18(6-9-21(19)28)22(29-11-2-3-12-29)16-27-24(31)23(30)26-15-17-4-7-20(25)8-5-17/h4-9,14,22H,2-3,10-13,15-16H2,1H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWABTVPQCUYVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, with the CAS number 922068-15-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C25H32ClN5O2 |

| Molecular Weight | 470.0 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially exerting neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing the indolin structure can effectively inhibit tumor growth in various cancer cell lines. The specific IC50 values and mechanisms of action are still under investigation, but initial findings suggest a promising role in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antifungal activity against several strains of fungi, including Candida species. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, with potential applications in treating fungal infections.

Case Studies and Research Findings

- Antifungal Activity : A study evaluated the antifungal activity of related compounds, demonstrating strong fungicidal effects against multiple Candida strains. The mechanism involved disruption of the fungal plasma membrane and alteration of micromorphology, suggesting a similar potential for this compound .

- Cytotoxicity Assessment : In vitro studies on related compounds have shown varying degrees of cytotoxicity towards human keratinocytes, with IC50 values indicating mild toxicity. This raises questions about the therapeutic window for potential clinical applications .

- Docking Studies : Molecular docking simulations have predicted strong binding affinities between this compound and targeted proteins involved in cancer progression, supporting its role as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their applications, and metabolic profiles:

Key Differences and Implications

Substituent Effects on Bioactivity

- Target Compound : The 4-chlorobenzyl group may enhance membrane permeability compared to methoxybenzyl groups in S336 . The pyrrolidine and methylindolin moieties could confer affinity for neurological or viral targets, analogous to BNM-III-170’s CD4-mimetic activity .

- S336 : Methoxy and pyridyl groups optimize taste receptor (hTAS1R1/hTAS1R3) activation, critical for umami flavor enhancement .

- BNM-III-170: Fluorophenyl and guanidinomethyl groups are tailored for binding to HIV envelope proteins, demonstrating structure-activity specificity .

Metabolic Stability

- S336 and related flavoring oxalamides exhibit rapid hepatic metabolism without amide cleavage, suggesting that the target compound’s amide bond may also remain intact .

Regulatory Status

- S336 and its derivatives are approved for food use, reflecting rigorous safety assessments . In contrast, the target compound’s structural complexity and lack of direct data position it as a candidate for preclinical drug development rather than food applications.

Q & A

Q. What are the optimal synthetic routes for N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key intermediates include chlorobenzyl derivatives and indoline-pyrrolidine moieties. For example:

- Step 1 : Preparation of the chlorobenzyl intermediate via nucleophilic substitution (e.g., 4-chlorobenzyl chloride with amines).

- Step 2 : Coupling with oxalic acid derivatives under controlled conditions (e.g., DCC/HOBt catalysis in DMF at 0–25°C).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization requires precise temperature control (±2°C) and inert atmospheres to prevent oxidation of pyrrolidine groups .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies aromatic protons (δ 7.2–7.5 ppm for chlorobenzyl), indoline methyl groups (δ 2.8–3.1 ppm), and pyrrolidine protons (δ 1.6–2.3 ppm).

- HRMS : Confirms molecular weight (e.g., m/z 469.2 [M+H]+).

- X-ray crystallography : Resolves spatial conformation of the oxalamide core and substituent orientation, critical for docking studies .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer :

- Enzyme inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) with ATP/NADPH-coupled detection.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM doses.

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs like serotonin receptors) with IC50 calculations .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target selection : Prioritize receptors/kinases with hydrophobic pockets (e.g., EGFR, PARP-1) due to the compound’s aromatic and pyrrolidine groups.

- Software : Use AutoDock Vina or Schrödinger Maestro.

- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC50 values. Adjust protonation states of pyrrolidine nitrogen (pKa ~9.5) for accurate binding poses .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Batch variability : Quantify purity via HPLC (>98%) and confirm stereochemistry (e.g., chiral HPLC for indoline derivatives).

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and serum content (e.g., 10% FBS in cell culture).

- Structural analogs : Compare activity with N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide (lacks pyrrolidine) to isolate substituent effects .

Q. How to design in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Dosing : Administer 5–20 mg/kg intravenously (IV) or orally (PO) in rodent models.

- Sampling : Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

- Analytics : LC-MS/MS quantification (LOQ = 1 ng/mL). Key parameters:

- Cmax : Expected ~1.2 µg/mL (IV), ~0.3 µg/mL (PO).

- t1/2 : ~3.5 h (due to hepatic CYP3A4 metabolism).

- Tissue distribution : Measure brain/plasma ratios to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.